molecular formula C8H16O B3050181 (2,2,3,3-Tetramethylcyclopropyl)methanol CAS No. 2415-96-5

(2,2,3,3-Tetramethylcyclopropyl)methanol

Cat. No.: B3050181
CAS No.: 2415-96-5
M. Wt: 128.21 g/mol
InChI Key: JWMVEHPZNUNGIO-UHFFFAOYSA-N
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Description

(2,2,3,3-Tetramethylcyclopropyl)methanol is an organic compound with the molecular formula C8H16O and a molecular weight of 128.21 g/mol It is characterized by a cyclopropyl ring substituted with four methyl groups and a hydroxymethyl group

Preparation Methods

(2,2,3,3-Tetramethylcyclopropyl)methanol can be synthesized through several methods. One common approach involves the reaction of phosphorus with chlorinating agents such as thionyl chloride or phosphoryl chloride . Another method includes the catalytic chlorination of halogenated alkanes . These methods provide efficient routes to obtain the compound in good yields.

Chemical Reactions Analysis

(2,2,3,3-Tetramethylcyclopropyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids .

Scientific Research Applications

(2,2,3,3-Tetramethylcyclopropyl)methanol has several scientific research applications. It is used as a reagent in the synthesis of insecticides and other organic compounds . Additionally, it serves as a Grignard reagent and Wittig reaction catalyst . Its unique structure makes it valuable in studying the effects of steric hindrance and ring strain in chemical reactions.

Mechanism of Action

The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2,2,3,3-Tetramethylcyclopropyl)methanol can be compared with other similar compounds, such as (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone and its 5-pentyl fluorinated analog . These compounds share the cyclopropyl ring structure but differ in their substituents and functional groups. The unique feature of this compound is its hydroxymethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(2,2,3,3-tetramethylcyclopropyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)6(5-9)8(7,3)4/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMVEHPZNUNGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337710
Record name (2,2,3,3-Tetramethylcyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415-96-5
Record name 2,2,3,3-Tetramethylcyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2415-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2,3,3-Tetramethylcyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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